molecular formula C11H12O2 B158485 Allyl phenylacetate CAS No. 1797-74-6

Allyl phenylacetate

Cat. No. B158485
CAS RN: 1797-74-6
M. Wt: 176.21 g/mol
InChI Key: ZCDYAMJXVAUTIM-UHFFFAOYSA-N
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Description

Allyl phenylacetate is an ester with a fruity honey odor . It is used in the perfume and flavoring industries . It is the ester resulting from the esterification of allyl alcohol and phenylacetic acid . It has not been reported to be found in nature .


Molecular Structure Analysis

The molecular formula of Allyl phenylacetate is C11H12O2 . Its molecular weight is 176.21 .


Physical And Chemical Properties Analysis

Allyl phenylacetate is a colorless to light yellow liquid . It has a boiling point of 239-240 °C and a specific gravity of 1.04 . Its refractive index is 1.50 .

Scientific Research Applications

Decarboxylative Allylation of Amino Alkanoic Acids and Esters

Research by Lang, O'Nele, and Tunge (2014) utilized a combination of photoredox and palladium catalysis for the decarboxylative allylation of amino and phenylacetic allyl esters. This process, which generates allylated alkanes, is significant for its simplicity and for producing CO2 as the only byproduct (Lang, O'Nele, & Tunge, 2014).

Tandem Insertion and Sigmatropic Rearrangement

Combs, Lai, and Van Vranken (2021) demonstrated the use of allyl 2-diazo-2-phenylacetates in reactions with trimethylsilyl thioethers, catalyzed by rhodium(II). This reaction, involving a tandem process with a spontaneous Ireland-Claisen rearrangement, is noteworthy for its mild conditions and high yield, offering a rapid approach to rearranged tetrasubstituted products (Combs, Lai, & Van Vranken, 2021).

Non-Concerted Mechanism in Palladium-Catalyzed Reactions

Braun, Meletis, and Schrader (2010) explored the palladium-catalyzed "Enolate Claisen Rearrangement" of allylic esters, showing a non-concerted, dissociative mechanism in the conversion of deprotonated allyl phenylacetate. This insight is crucial for understanding the intermediate steps involving palladium complexes and dianions (Braun, Meletis, & Schrader, 2010).

Vapour Phase Thermolysis of Allyl Esters

Louw and Kooyman (2010) studied the vapour phase thermolysis of methallyl acetate and allyl esters of various acids, including phenylacetic acid. They found that the primary allyl-oxygen homolysis rates depend slightly on the acyl moiety, and the radical decomposition proceeds mainly by addition to ester and β-elimination (Louw & Kooyman, 2010).

Rhodium-Catalyzed Redox-Neutral Vinylation and Allylation

Jambu and Jeganmohan (2019) described a Rh(III)-catalyzed process for vinylation and allylation of arylacetamides with allylic acetates. This method is significant for its compatibility with a range of amides and substituted allylic acetates, allowing the conversion of ortho-vinylated arylacetamides into useful compounds (Jambu & Jeganmohan, 2019).

Biosynthesis of Lignin and Related Compounds

Davin et al. (2008) provided a comprehensive review of the biochemical and molecular processes in the biosynthesis of lignin and related compounds, including allyl/propenyl phenols. This review is crucial for understanding the mechanistic details and the control of monolignol-derived radical-radical coupling processes (Davin et al., 2008).

Allyl Sulfones in Palladium-Catalyzed Reactions

Deng, Chalker, Yang, and Cohen (2005) investigated the use of allyl phenyl sulfones as precursors in palladium-catalyzed Zn-ene cyclizations. This method, involving electrophilic alpha-substitution, is notable for efficiently synthesizing enantiopure compounds (Deng, Chalker, Yang, & Cohen, 2005).

Safety And Hazards

Allyl phenylacetate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

prop-2-enyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDYAMJXVAUTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061977
Record name Allyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless, slightly viscous liquid with a honey-like odour
Record name Allyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

239.00 to 240.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.033-1.041
Record name Allyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl phenylacetate

CAS RN

1797-74-6
Record name 2-Propen-1-yl benzeneacetate
Source CAS Common Chemistry
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Record name Allyl phenylacetate
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Record name Allyl phenylacetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALLYL PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D2NBC7K7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Propenyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
AM Api, D Belsito, S Bhatia… - Food and …, 2015 - fragrancematerialsafetyresource …
… Allyl phenylacetate was assessed in the BlueScreen assay … the clastogenic activity of allyl phenylacetate. Read across analog … potential and this can be extended to allyl phenylacetate. …
PCH Eichinger, JH Bowie… - The Journal of Organic …, 1987 - ACS Publications
… H+)~ ion of allyl phenylacetate and of its deuterium-labeled derivatives (VI-VIII) are listed in Table I, while that of (0)180CH2CH=CH2 is shown in Figure 1. Major fragmentations of the …
Number of citations: 27 pubs.acs.org
JG Liehr, JA McCloskey - Organic Mass Spectrometry, 1974 - Wiley Online Library
… mass spectra of allyl phenylacetate and allyl phenoxyacetate … mass spectra of allyl phenylacetate and allyl phenoxyacetate … methane CI spectrum of allyl phenylacetate is …
Number of citations: 13 onlinelibrary.wiley.com
ML Dagli, M Date, W Dekant… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Allyl phenoxyacetate was evaluated for genotoxicity, repeated dose toxicity, …
O El Seoud, A do Amaral, M Campos… - The Journal of Organic …, 1974 - ACS Publications
… Phenyl allylphenylacetate (I), phenyl allylacetate (VII), p-tolylallylacetate (VIII), p-methoxyphenyl allylacetate (IX), p-bromophenyl allylacetate (X), p-nitrophenyl allylacetate (XI), and …
Number of citations: 7 pubs.acs.org
M Braun, P Meletis, W Schrader - 2010 - Wiley Online Library
… exposure of the lithiumenolate derived from allyl phenylacetate tocatalytic Pd 0 . Only after the … generated by deprotonation allyl phenylacetate in the presence of palladium(0) catalysts. …
DLJ Opdyke - Food and Cosmetics Toxicology, 1977 - hero.epa.gov
Monographs on fragrance raw materials: Allyl phenylacetate | Health & Environmental Research Online (HERO) | US EPA … Monographs on fragrance raw materials: Allyl phenylacetate …
Number of citations: 1 hero.epa.gov
D ALIgHIRI, E Cahyono, WT Eden… - Oriental Journal of …, 2018 - pdfs.semanticscholar.org
… The main component of Indonesia betel leaves oil are 4-allyl phenylacetate. The descriptive sensory analysis showed that there were differences between betel leaves oil from Bogor …
Number of citations: 21 pdfs.semanticscholar.org
STR Müller, A Murat, P Hellier… - … Process Research & …, 2016 - ACS Publications
… (13) Considering the structural similarities to aryl diazoacetates, it was anticipated that the diazo transfer onto allyl phenylacetate 6 leading to diazo allyl phenylacetate 7 could be …
Number of citations: 45 pubs.acs.org
Y Matsumura, M Nishimura, H Hiu… - The Journal of …, 1996 - ACS Publications
… Allyl phenylacetate (5b) 13 was prepared by the reaction of phenylacetyl chloride with allyl alcohol in the presence of triethylamine in CHCl 3 . Methyl α-methylphenylacetate (5c) 2 was …
Number of citations: 72 pubs.acs.org

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